1-Acetyl-4-chloro-1H-indazole
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Overview
Description
1-Acetyl-4-chloro-1H-indazole is a chemical compound with the molecular formula C9H7ClN2O and a molecular weight of 194.6 . It is used for research purposes .
Synthesis Analysis
The synthesis of 1H-indazoles, which includes 1-Acetyl-4-chloro-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis
The molecular structure of 1-Acetyl-4-chloro-1H-indazole comprises of 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds . These reactions are carried out without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Acetyl-4-chloro-1H-indazole include a molecular weight of 194.6 and a molecular formula of C9H7ClN2O .Scientific Research Applications
Antiproliferative Activity in Cancer Research
1-Acetyl-4-chloro-1H-indazole and its derivatives demonstrate significant potential in cancer research, particularly through their antiproliferative properties. For instance, studies have revealed that some derivatives, such as substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides, exhibit substantial in vitro antiproliferative activity against a variety of cancer cell lines. These include leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cells. Specific compounds in this category have shown high efficacy in inhibiting cell growth, especially against colon and melanoma cell lines, by causing a marked increase of cells in the G0-G1 phase of the cell cycle (Maggio et al., 2011).
Click Chemistry in Drug Discovery
Click chemistry, a field that often utilizes compounds like 1-Acetyl-4-chloro-1H-indazole, plays a crucial role in drug discovery. It involves practical and reliable chemical transformations, contributing significantly across various stages of drug development, from lead finding to proteomics and DNA research. The creation of bio-compatible triazoles through click chemistry, which includes derivatives of 1-Acetyl-4-chloro-1H-indazole, is especially notable for its reliability and specificity (Kolb & Sharpless, 2003).
Synthesis and Structural Characterization
The synthesis and structural characterization of 1H-indazole derivatives, including 1-Acetyl-4-chloro-1H-indazole, are critical in scientific research. Advanced techniques such as microwave irradiation have been employed to synthesize these compounds, with studies highlighting their potential in creating new derivatives efficiently. For instance, microwave irradiation under solvent-free conditions has been used to synthesize tetrahydroindazoles, a derivative of 1H-indazoles, showcasing the utility of these methods in creating structurally diverse and potentially biologically active compounds (Silva et al., 2009).
Anticancer Agents Development
1-Acetyl-4-chloro-1H-indazole derivatives have been explored as potential anticancer agents. Research has focused on synthesizing novel derivatives with potent antiproliferative activity against human cancer cell lines. Some derivatives, such as 6-aminoindazole, have exhibited exceptional cytotoxicity in colorectal cancer cell lines. These findings underscore the potential of these compounds in the development of new anticancer therapies (Ngo Xuan Hoang et al., 2022).
Safety And Hazards
The safety data sheet for 4-Chloro-1H-indazole, a related compound, indicates that it is toxic if swallowed and causes serious eye irritation . It is recommended to wear suitable gloves, eye protection, and protective clothing when handling this compound . The safety and hazards of 1-Acetyl-4-chloro-1H-indazole specifically are not mentioned in the retrieved papers.
properties
IUPAC Name |
1-(4-chloroindazol-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6(13)12-9-4-2-3-8(10)7(9)5-11-12/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYJCQCITQRLLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=N1)C(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30505275 |
Source
|
Record name | 1-(4-Chloro-1H-indazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30505275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-chloro-1H-indazole | |
CAS RN |
145439-15-2 |
Source
|
Record name | 1-(4-Chloro-1H-indazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30505275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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